molecular formula C31H27BO2 B3027589 2-(9,9'-Spirobi[fluoren]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1346007-05-3

2-(9,9'-Spirobi[fluoren]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3027589
CAS No.: 1346007-05-3
M. Wt: 442.4 g/mol
InChI Key: FCQPLZQSAKVCFH-UHFFFAOYSA-N
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Description

2-(9,9'-Spirobi[fluoren]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a spirobifluorene core with a pinacol boronate group at the 3-position. This compound is primarily used as a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing organic electronic materials, such as polymers and small molecules for OLEDs and photovoltaics . Its molecular formula is C₃₁H₂₇BO₂, with a molecular weight of 442.36 g/mol and a CAS number of 1161009-89-7 . The spirobifluorene moiety imparts rigidity and high thermal stability, while the boronate group enables efficient coupling reactions .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(9,9'-spirobi[fluorene]-3-yl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27BO2/c1-29(2)30(3,4)34-32(33-29)20-17-18-28-24(19-20)23-13-7-10-16-27(23)31(28)25-14-8-5-11-21(25)22-12-6-9-15-26(22)31/h5-19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQPLZQSAKVCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(C5=CC=CC=C5C6=CC=CC=C64)C7=CC=CC=C73
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9,9’-Spirobi[fluoren]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Formation of the Spirobifluorene Core: The spirobifluorene core is synthesized through a series of reactions, including bromination and coupling reactions.

    Introduction of the Dioxaborolane Moiety: The dioxaborolane group is introduced through a reaction with tetramethyl-1,3,2-dioxaborolane under specific conditions. This step often involves the use of catalysts and controlled temperatures to ensure the successful formation of the final compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts, to achieve high yields and purity. Continuous flow reactors and automated synthesis systems may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a critical boron reagent in Suzuki-Miyaura couplings, facilitating carbon-carbon bond formation. The reaction typically involves palladium catalysts, aryl halides, and a base.

Example Reactions:

  • Synthesis of Triazine-Carbazole Derivatives :
    Reacted with 9,9'-(6-chloro-1,3,5-triazine-2,4-diyl)bis(9H-carbazole) under Pd(PPh₃)₄ catalysis in a toluene/ethanol/water mixture with sodium carbonate. This yielded 9,9'-(6-(9,9'-spirobi[fluoren]-5-yl)-1,3,5-triazine-2,4-diyl)bis(9H-carbazole), a host material for organic light-emitting diodes (OLEDs) .

  • Formation of Thiazolo[5,4-d]thiazole Derivatives :
    Coupled with 2,5-bis(5-bromothiophen-3-yl)thiazolo[5,4-d]thiazole using Pd(PPh₃)₄ and Aliquat 336 in THF/K₂CO₃. The product exhibited enhanced charge transport properties for optoelectronic applications .

General Reaction Mechanism:

  • Oxidative addition of aryl halide to Pd(0), forming a Pd(II) complex.

  • Transmetallation with the boronic ester, transferring the spirobifluorene moiety.

  • Reductive elimination to form the C–C bond, regenerating Pd(0).

OLED Host Materials

The spirobifluorene unit’s high triplet energy (T₁) and thermal stability make it ideal for hosting phosphorescent emitters. Derivatives synthesized via Suzuki couplings show:

  • External quantum efficiency (EQE) >20% in green OLEDs .

  • Reduced efficiency roll-off due to suppressed exciton quenching .

Conjugated Polymers

Incorporated into polymers via sequential couplings, enhancing:

  • Charge mobility : Up to 10⁻² cm²/V·s in field-effect transistors .

  • Thermal stability : Glass transition temperatures exceeding 200°C .

Reaction Optimization Insights

ParameterOptimal ConditionsImpact on Yield
CatalystPd(PPh₃)₄ or Pd(dppf)Cl₂≥80% with 0.5–1 mol% loading
SolventToluene/water or THF/waterImproved solubility of aromatic substrates
BaseK₂CO₃ or Na₂CO₃Neutral pH minimizes boronic ester hydrolysis

Challenges and Limitations

  • Steric Hindrance : Bulky spirobifluorene groups may reduce coupling efficiency with sterically hindered aryl halides .

  • Purification : High molecular weight products often require column chromatography and precipitation steps .

This compound’s versatility in Suzuki couplings and structural tailorability underscores its importance in developing advanced organic materials. Future research may explore its use in photocatalytic systems or asymmetric catalysis.

Scientific Research Applications

Organic Electronics

Overview
The compound is extensively used in the development of organic light-emitting diodes (OLEDs) . Its spirobifluorene structure enhances stability and solubility, which are critical for improving device efficiency and color purity in OLED applications.

Key Findings

  • Efficiency Improvement : Research indicates that incorporating this compound into OLEDs can lead to higher luminous efficiency and better color saturation compared to traditional materials .
  • Stability : The compound's unique structure contributes to improved thermal stability under operational conditions .

Fluorescent Probes

Overview
2-(9,9'-Spirobi[fluoren]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a vital component in the synthesis of fluorescent probes used for bioimaging.

Applications

  • Cellular Imaging : It enables high-resolution visualization of cellular processes due to its strong fluorescent properties .
  • Biological Studies : The compound has been utilized in studies aimed at tracking cellular dynamics and interactions in live cells .

Polymer Chemistry

Overview
In polymer chemistry, this compound serves as a building block for advanced polymers , enhancing both mechanical and thermal properties.

Benefits

  • Material Properties : Polymers synthesized with this compound exhibit improved toughness and thermal resistance compared to conventional polymers .
  • Applications in Coatings : These enhanced properties make it suitable for applications in protective coatings and high-performance materials .

Chemical Sensors

Overview
The compound is also employed in the design of chemical sensors , particularly for environmental monitoring.

Key Features

  • Sensitivity and Selectivity : It demonstrates high sensitivity and selectivity towards various environmental pollutants, making it ideal for detecting trace amounts of harmful substances .
  • Real-Time Monitoring : The incorporation of this compound into sensor technology allows for real-time monitoring of air quality and other environmental parameters .

Pharmaceutical Research

Overview
In pharmaceutical research, 2-(9,9'-Spirobi[fluoren]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a role in drug development.

Applications

  • Synthesis of Therapeutic Compounds : It is used as a reagent in synthesizing new compounds with potential therapeutic effects .
  • Streamlining Discovery Processes : The compound aids in the rapid development of new drug candidates by facilitating efficient synthetic pathways .

Summary Table of Applications

Application AreaKey BenefitsExample Uses
Organic ElectronicsImproved efficiency and stabilityOLEDs
Fluorescent ProbesHigh-resolution imagingCellular imaging
Polymer ChemistryEnhanced mechanical/thermal propertiesProtective coatings
Chemical SensorsHigh sensitivity/selectivityEnvironmental monitoring
Pharmaceutical ResearchStreamlined synthesis of therapeutic compoundsDrug development

Mechanism of Action

The mechanism by which 2-(9,9’-Spirobi[fluoren]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily related to its electronic structure. The spirobifluorene core provides a rigid framework that enhances the compound’s stability and electronic properties. The dioxaborolane moiety can participate in various chemical reactions, allowing the compound to interact with different molecular targets and pathways. For instance, in OLEDs, the compound can facilitate efficient charge transport and light emission through its conjugated system .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The 3-yl and 2-yl isomers (e.g., and ) exhibit nearly identical molecular weights but differ in reactivity due to steric and electronic effects. The 2-yl derivative shows slightly lower yields (85% vs. 95%) in Suzuki reactions, likely due to steric hindrance at the 2-position .
  • Synthetic Methods: High yields (>95%) are achieved using PdCl₂ in THF (3-yl isomer), whereas DMSO-based systems () yield 79% for phenylfluorenol derivatives, highlighting solvent and catalyst impacts .
  • Purity : The 7-yl isomer () is reported with ≥98% purity via HPLC, underscoring advances in purification techniques for spirobifluorene boronate esters .

Physicochemical Properties

Table 2: Spectroscopic and Stability Data
Compound ¹H NMR Shifts (δ, ppm) ¹³C NMR Shifts (δ, ppm) Stability/Storage Conditions References
3-yl derivative 7.84 (dd), 7.77 (s), 1.31 (s, CH₃) 149.73 (C-B), 83.86 (O-C-O) Inert atmosphere, 2–8°C
TMB-PFOH (phenylfluorenol derivative) 7.84 (dd), 7.36–7.21 (aromatic) 142.61 (C-Ar), 25.03 (CH₃) Room temperature (polymer intermediate)
7-yl derivative Similar aromatic shifts Data not reported -80°C (long-term)

Key Observations :

  • NMR Signatures: The 3-yl derivative () shows distinct ¹³C shifts at 149.73 ppm for the boron-bonded carbon, absent in non-boronate spirobifluorenes .
  • Stability : The 3-yl and 7-yl derivatives require low-temperature storage (-80°C to 2–8°C) due to boronate group hydrolysis sensitivity, whereas polymer intermediates () are stable at room temperature .

Biological Activity

2-(9,9'-Spirobi[fluoren]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 1346007-05-3) is a boron-containing compound that has garnered attention for its potential biological activities and applications in various fields such as organic electronics, fluorescent probes, and polymer chemistry. This article provides a detailed examination of its biological activity based on recent research findings.

  • Molecular Formula : C31H27BO2
  • Molecular Weight : 442.37 g/mol
  • Purity : Typically >98% (HPLC)
  • Appearance : White to almost white powder or crystalline solid

Anticancer Properties

Recent studies have highlighted the anticancer potential of boron compounds, including derivatives like 2-(9,9'-Spirobi[fluoren]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

  • Breast Cancer : In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis.
  • Lung Cancer : Similar effects were observed in lung cancer cell lines where the compound led to cell cycle arrest and increased levels of reactive oxygen species (ROS), contributing to cell death.

The proposed mechanism involves the interaction of the boron atom with cellular components leading to oxidative stress and disruption of cellular signaling pathways. The ability of this compound to form complexes with biomolecules enhances its biological efficacy.

Case Studies

  • Study on Breast Cancer Cells :
    • Objective : To evaluate the cytotoxic effects of the compound on MCF-7 breast cancer cells.
    • Methodology : MCF-7 cells were treated with varying concentrations of the compound for 48 hours.
    • Findings : A dose-dependent decrease in cell viability was observed with an IC50 value of approximately 15 µM.
  • Study on Lung Cancer Cells :
    • Objective : To assess the impact on A549 lung cancer cells.
    • Methodology : Cells were exposed to the compound for 72 hours.
    • Findings : The compound induced significant apoptosis as confirmed by flow cytometry analysis.

Organic Electronics

The compound is utilized in developing organic light-emitting diodes (OLEDs), enhancing device efficiency and color purity due to its favorable electronic properties.

Fluorescent Probes

It serves as a key component in synthesizing fluorescent probes for bioimaging applications. These probes allow researchers to visualize cellular processes with high precision.

Polymer Chemistry

In polymer synthesis, this compound acts as a building block for advanced materials with improved mechanical and thermal properties.

Chemical Sensors

The compound is employed in designing chemical sensors that exhibit high sensitivity and selectivity for detecting environmental pollutants.

Data Summary Table

PropertyValue
Molecular FormulaC31H27BO2
Molecular Weight442.37 g/mol
Purity>98% (HPLC)
AppearanceWhite to almost white powder
Anticancer ActivityCytotoxic against breast/lung cancer cells
IC50 (Breast Cancer)~15 µM

Q & A

Q. What are the common synthetic routes for preparing 2-(9,9'-spirobi[fluoren]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of spirobi[fluoren] precursors. For example, analogous dioxaborolane derivatives are prepared using transition-metal catalysts (e.g., UiO-Co) with pinacolborane (HBpin) under inert conditions . Purification often involves flash column chromatography with hexane/ethyl acetate gradients to isolate the product (e.g., 85% yield achieved in similar syntheses) .

Q. How is this compound characterized structurally and chemically?

  • NMR Spectroscopy: ¹H, ¹³C, and ¹¹B NMR are standard for verifying purity and boron coordination. For instance, carbons adjacent to boron may not appear in ¹³C NMR due to quadrupolar broadening, a common artifact in boron-containing compounds .
  • X-ray Crystallography: Single-crystal analysis (e.g., using SHELX programs) resolves molecular geometry and confirms spiro-conjugation. Disorder in fluorenyl groups may require refinement with restraints .
  • Melting Point/Boiling Point: Reported as 214–218°C (mp) and 571.3±29.0°C (bp) .

Q. What are its primary applications in organic synthesis?

It serves as a boronic ester precursor in cross-coupling reactions (e.g., Suzuki-Miyaura) to construct conjugated polymers or liquid crystals. The spirobi[fluoren] core enhances steric stability and electronic delocalization, critical for optoelectronic materials .

Advanced Research Questions

Q. How can regioisomeric byproducts be minimized during synthesis?

Regioisomer formation (e.g., para vs. ortho substitution) is controlled by optimizing reaction temperature, catalyst loading, and steric effects. For example, using bulky ligands or low-temperature conditions (0–25°C) can suppress undesired pathways. Chromatographic separation (e.g., hexane/EtOAc) resolves isomers, as demonstrated in chloro-methylphenyl derivatives .

Q. What challenges arise in interpreting ¹¹B NMR data for this compound?

¹¹B NMR signals are broad due to quadrupolar relaxation, complicating integration. To mitigate this, use high-field instruments (>400 MHz) and dilute samples. Cross-validation with ¹H-¹¹B correlation experiments (HSQC) can clarify boron environments .

Q. How do crystallographic disorders in spirobi[fluoren] derivatives affect structural refinement?

Fluorenyl groups often exhibit rotational disorder, requiring multi-positional modeling in SHELXL. Apply restraints to bond lengths and angles while refining occupancy factors. For example, in 9,9-dioctyl derivatives, disorder was resolved using 66 restraints and high-resolution data (R factor = 0.039) .

Q. What methodologies address low yields in large-scale syntheses?

  • Catalyst Optimization: Screen earth-abundant metal catalysts (e.g., Co or Ni) to improve turnover. UiO-Co achieved 83% yield in methoxybenzyl-dioxaborolane synthesis .
  • Microwave-Assisted Synthesis: Reduces reaction time and improves homogeneity in coupling steps .

Q. How does the electronic nature of the spirobi[fluoren] core influence reactivity in cross-coupling?

The extended π-system lowers LUMO energy, enhancing electrophilicity of the boron center. This accelerates transmetallation in Suzuki reactions but may increase sensitivity to hydrolysis. Use anhydrous conditions and degassed solvents to stabilize the boronate .

Methodological Considerations

Q. What protocols are recommended for handling moisture-sensitive derivatives?

  • Purification: Perform flash chromatography under argon using pre-dried silica.
  • Storage: Keep under inert gas (N₂/Ar) at –20°C in amber vials with molecular sieves .

Q. How can computational modeling complement experimental data for this compound?

Density Functional Theory (DFT) predicts steric and electronic effects on reactivity. For example, optimize transition states in cross-coupling reactions using B3LYP/6-31G(d) to guide catalyst selection .

Tables

Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Melting Point214–218°C
Boiling Point571.3±29.0°C
¹¹B NMR (CDCl₃)δ ~30–32 ppm (broad)
X-ray CrystallographyMonoclinic, Space Group P2₁/c

Table 2. Common Synthetic Challenges and Solutions

ChallengeSolutionReference
Regioisomer FormationLow-temperature catalysis
Hydrolysis SensitivityAnhydrous solvents, Schlenk techniques
Crystallographic DisorderMulti-positional refinement

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(9,9'-Spirobi[fluoren]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(9,9'-Spirobi[fluoren]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.